molecular formula C12H7ClS B12511374 2-Chloro-dibenzothiophene

2-Chloro-dibenzothiophene

Cat. No.: B12511374
M. Wt: 218.70 g/mol
InChI Key: ZNJQWPJMTIZOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorodibenzo[b,d]thiophene is a heterocyclic compound with the molecular formula C₁₂H₇ClS. It is a derivative of dibenzothiophene, where one of the hydrogen atoms is replaced by a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorodibenzo[b,d]thiophene can be synthesized through several methods. One common approach involves the chlorination of dibenzothiophene using chlorine gas or other chlorinating agents under controlled conditions. Another method includes the cyclization of appropriate precursors in the presence of sulfur sources and catalysts .

Industrial Production Methods

Industrial production of 2-chlorodibenzo[b,d]thiophene typically involves large-scale chlorination processes, where dibenzothiophene is treated with chlorine gas in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Chlorodibenzo[b,d]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted dibenzothiophenes.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of dihydro derivatives.

Scientific Research Applications

2-Chlorodibenzo[b,d]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chlorodibenzo[b,d]thiophene involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. For example, thiophene derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes .

Comparison with Similar Compounds

2-Chlorodibenzo[b,d]thiophene can be compared with other similar compounds, such as:

    Dibenzothiophene: The parent compound, lacking the chlorine substituent.

    2-Bromodibenzo[b,d]thiophene: Similar structure but with a bromine atom instead of chlorine.

    2-Methyldibenzo[b,d]thiophene: Contains a methyl group instead of chlorine.

Properties

Molecular Formula

C12H7ClS

Molecular Weight

218.70 g/mol

IUPAC Name

2-chlorodibenzothiophene

InChI

InChI=1S/C12H7ClS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H

InChI Key

ZNJQWPJMTIZOHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.